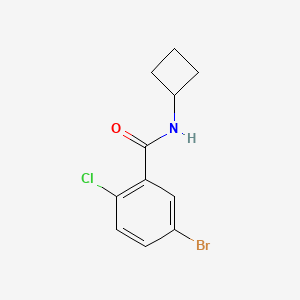
1-(4-Aminophenyl)-3-cyclobutylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)-3-cyclobutylurea is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features an amine group attached to a phenyl ring, which is further connected to a cyclobutylurea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-cyclobutylurea can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminophenyl isocyanate with cyclobutylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance production efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminophenyl)-3-cyclobutylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of the amine group can lead to the formation of nitro compounds.
Reduction: Reduction reactions can produce amines or amides.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Aminophenyl)-3-cyclobutylurea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(4-Aminophenyl)-3-cyclobutylurea exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
1-(4-Aminophenyl)-3-cyclobutylurea can be compared with other similar compounds, such as 1-(4-aminophenyl)-3-phenylurea and 1-(4-aminophenyl)-3-methylurea. These compounds share the common feature of having an amine group attached to a phenyl ring, but differ in the nature of the urea moiety. The uniqueness of this compound lies in its cyclobutyl group, which may impart distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
1-(4-aminophenyl)-3-cyclobutylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-8-4-6-10(7-5-8)14-11(15)13-9-2-1-3-9/h4-7,9H,1-3,12H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWUOZNYSAIBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)NC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-ethylphenyl)methyl]cyclobutanamine](/img/structure/B7860932.png)
![N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine](/img/structure/B7860934.png)




![N-[(quinolin-6-yl)methyl]cyclobutanamine](/img/structure/B7860975.png)







